"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" chemical properties
"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" chemical properties
An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties and Identifiers
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is an organic compound characterized by a fluorinated phenyl ring, a ketone, and an amine functional group, supplied as a hydrochloride salt. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[2]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 456-00-8 | [3] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.62 g/mol | [3] |
| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanone hydrochloride | [4] |
| Synonyms | 2-Amino-4'-fluoroacetophenone hydrochloride, 4-Fluorophenacylamine hydrochloride | [3][4] |
| Free Base Formula | C₈H₈FNO | [4] |
| Free Base Mol. Weight | 153.15 g/mol | [4] |
| Free Base InChIKey | HLYXSMQJWZMANE-UHFFFAOYSA-N | [4] |
| Free Base SMILES | C1=CC(=CC=C1C(=O)CN)F |[4] |
Table 2: Physical Properties
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | White to off-white powder | Based on analogous compounds | [2][5] |
| Melting Point | Not available | The chloro-analog melts at 262°C. The hydroxy-analog melts at 245-252°C. | [2][6] |
| Boiling Point | 262.7°C at 760 mmHg | Data for the free base form. | [7] |
| Flash Point | 112.7°C | Data for the free base form. | [7] |
| Storage | Room temperature, dry conditions | General recommendation for similar compounds. |[2] |
Synthesis and Purification Protocols
Experimental Protocol: Two-Step Synthesis via Halogenated Intermediate
This protocol is based on the synthesis of analogous aminoketone hydrochlorides and general descriptions of the synthesis of the target compound's free base.[8] The first step involves the bromination of the starting material, 1-(4-fluorophenyl)ethanone, followed by a reaction with hexamine (hexamethylenetetramine) and subsequent acidic hydrolysis to yield the final hydrochloride salt.
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
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To a solution of 1-(4-fluorophenyl)ethanone in a suitable solvent (e.g., chloroform, diethyl ether), add an equimolar amount of bromine (Br₂) dropwise at 0°C with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
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The solvent is removed under reduced pressure. The crude 2-bromo-1-(4-fluorophenyl)ethanone can be purified by recrystallization.[9]
Step 2: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (Delépine Reaction)
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Dissolve the crude 2-bromo-1-(4-fluorophenyl)ethanone and a slight molar excess of hexamine in a chloroform or ethanol solution.[8]
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Stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium salt should form.[8]
-
Heat the mixture to reflux for several hours to ensure complete reaction.[8]
-
After cooling, collect the precipitated crystals by filtration and wash with the solvent.[8]
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Add the dried crystals to a mixture of ethanol and concentrated hydrochloric acid.[8]
-
Reflux the mixture for approximately one hour to hydrolyze the hexaminium salt.[8]
-
Upon cooling, the target compound, 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, will precipitate.[8]
-
Collect the final product by filtration, wash with cold ethanol, and dry to yield colorless crystals.[8]
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: General workflow for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.
Biological Activity and Applications
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride and its derivatives are primarily recognized for their role as intermediates in pharmaceutical synthesis.[2]
-
Pharmaceutical Intermediates: The compound serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs).[2] It is particularly noted for its use in the development of drugs targeting neurological disorders.[1]
-
Neuroscience Research: Studies, though largely preclinical, have suggested that the free base form of the compound may interact with dopaminergic and serotonergic neurotransmitter systems. This potential activity makes it a subject of interest for research into the mechanisms of the central nervous system.[1]
-
Chemical Research: Due to its reactive amine and ketone groups, it is used in biochemical assays to study enzyme activity and protein interactions. The fluorinated phenyl ring also makes it a useful scaffold for developing novel bioactive molecules.
At present, detailed public information on specific signaling pathways directly modulated by this compound is limited. Its primary role remains that of a precursor in drug discovery and development pipelines.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are standard methods to confirm the molecular structure. While specific spectral data for the hydrochloride salt is not publicly available, analysis of the related compound 2-bromo-1-(4-fluorophenyl)ethanone shows characteristic signals for the aromatic protons (δ 7.18-8.05 ppm) and the methylene protons adjacent to the carbonyl group (δ 4.43 ppm).[9] For the final product, one would expect to see the appearance of a signal corresponding to the amino group protons.
-
Purity Assessment: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or specified as "conforms to structure" by commercial suppliers, indicating that NMR results match the expected chemical structure.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride [myskinrecipes.com]
- 3. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride [oakwoodchemical.com]
- 4. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-4'-fluoroacetophenone | CAS#:369-43-7 | Chemsrc [chemsrc.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
